molecular formula C21H22N4O2 B6072645 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

Cat. No.: B6072645
M. Wt: 362.4 g/mol
InChI Key: GSWCQSSNTFDOHW-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as phosphorus oxychloride . The industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. The binding of the compound to these receptors can modulate various physiological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one may offer unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-19-10-6-5-9-18(19)24-11-13-25(14-12-24)21-22-17(15-20(26)23-21)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWCQSSNTFDOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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